3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde
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Overview
Description
3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde is an organic compound with a unique structure that includes a dimethylamino group, a hydroxyphenyl group, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Hydroxybenzaldehyde+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its potential anti-inflammatory activity may involve the inhibition of specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Shares the hydroxyphenyl group but differs in the presence of a propionic acid moiety instead of the acrylaldehyde group.
4-Aminocoumarin derivatives: Contain a similar aromatic structure but differ in the presence of an aminocoumarin scaffold.
Uniqueness
3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(4-hydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H13NO2/c1-12(2)7-10(8-13)9-3-5-11(14)6-4-9/h3-8,14H,1-2H3 |
InChI Key |
QOPBVSMRQHMYIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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